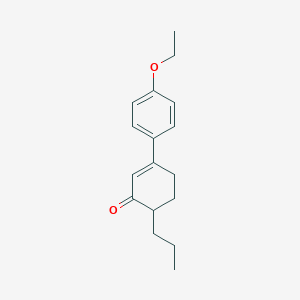

3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one

Description

3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a 4-ethoxyphenyl substituent at the 3-position and a propyl group at the 6-position of the cyclohexenone ring. Cyclohexenones are known for their utility in organic synthesis, pharmaceuticals, and materials science due to their reactivity and conformational flexibility.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-6-propylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-3-5-14-6-7-15(12-17(14)18)13-8-10-16(11-9-13)19-4-2/h8-12,14H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVBUEKBXZGKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 1-propylcyclohexanone.

Condensation Reaction: The key step involves a condensation reaction between 4-ethoxybenzaldehyde and 1-propylcyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired cyclohexenone derivative.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.

Optimized Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is utilized in the development of new chemical processes and products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling pathways.

Gene Expression: Influencing gene expression to regulate the production of proteins involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-ethoxyphenyl)-6-propylcyclohex-2-en-1-one can be compared to the following analogous compounds:

Etofenprox (2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether)

- Structure: Shares the 4-ethoxyphenyl group but differs in its backbone, which includes a methylpropyl ether linkage and a phenoxybenzyl moiety.

- Application: Etofenprox is a pyrethroid-ether insecticide with broad-spectrum activity. Its ethoxyphenyl group enhances stability and bioavailability, whereas the cyclohexenone derivative lacks documented pesticidal use .

- Physicochemical Properties: Property Etofenprox this compound Molecular Weight 376.49 g/mol Not reported Functional Groups Ether, phenoxy Ethoxy, ketone, cyclohexenone Bioactivity Insecticidal Unknown

3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one

- Structure: A cyclohexenone derivative with a methyl group at position 3 and an isopropenyl group at position 4.

- Key Differences: The absence of an ethoxyphenyl group reduces polarity compared to the target compound. This analog is used in flavor and fragrance industries due to its terpenoid-like structure .

- Reactivity : The isopropenyl group may undergo addition reactions, whereas the propyl group in the target compound likely influences hydrophobicity.

(E)-6-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-4-hydroxyhex-5-en-2-one

- Structure: A structurally complex cyclohexenone with fluorophenyl and indole substituents.

- Comparison: The fluorophenyl group introduces electronegativity, contrasting with the ethoxyphenyl group’s electron-donating properties.

Research Findings and Functional Insights

- Hydrogen-Bonding Potential: The ethoxy group in this compound may participate in hydrogen bonding, similar to patterns observed in Etter’s graph set analysis of molecular crystals . This property could influence its crystallinity or solubility.

- Synthetic Challenges: The discontinuation of this compound by CymitQuimica may reflect synthetic hurdles, such as steric hindrance from the propyl group or instability of the cyclohexenone ring under reaction conditions.

- Structural vs.

Biological Activity

3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexenone core with ethoxy and propyl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against several pathogenic strains.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Disruption of Microbial Cell Walls : The antimicrobial action might involve compromising the integrity of microbial membranes.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below is a summary of key findings:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant antioxidant activity with an IC50 value of 25 µM. | DPPH radical scavenging assay. |

| Study 2 | Showed antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. | Agar diffusion method. |

| Study 3 | Reduced inflammation markers in a murine model of arthritis by 40%. | ELISA for cytokine quantification. |

Case Studies

- Antioxidant Efficacy : In vitro studies highlighted the compound’s ability to reduce oxidative stress markers in human cell lines, suggesting potential applications in age-related diseases.

- Antimicrobial Testing : A clinical isolate study found that the compound effectively inhibited growth in multidrug-resistant bacterial strains, indicating its potential as a new antimicrobial agent.

- Inflammation Model : In a controlled animal study, administration of the compound resulted in a significant decrease in paw swelling and pain response compared to controls, supporting its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.